

A Comparative Guide to Analytical Methods for N-nitroso-atenolol Detection

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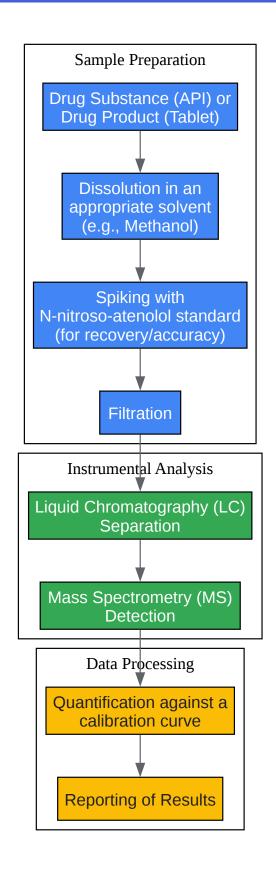
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The presence of **N-nitroso-atenolol**, a potential mutagenic impurity in atenolol-based pharmaceuticals, necessitates robust and sensitive analytical methods for its detection and quantification.[1][2][3] This guide provides a comparative overview of different analytical techniques, focusing on their experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Experimental Workflow

The general workflow for the analysis of **N-nitroso-atenolol** in pharmaceutical matrices involves sample preparation followed by instrumental analysis. The specific parameters within each step can be optimized depending on the chosen analytical technique and the sample matrix.





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A generalized workflow for **N-nitroso-atenolol** analysis.



Quantitative Data Comparison

The performance of an analytical method is crucial for its suitability for a specific application. The following table summarizes the key quantitative performance parameters of two prominent LC-MS/MS methods and a voltammetric method for the analysis of **N-nitroso-atenolol**.

Parameter	LC-MS/MS Method 1[1][2]	LC-MS/MS Method 2[4][5]	Voltammetric Method[6]
Limit of Detection (LOD)	0.2 ng/mL	Not explicitly stated, but linearity down to 0.2 ng/mL is reported.	0.015 μg/mL (15 ng/mL)
Limit of Quantification (LOQ)	0.5 ng/mL	Not explicitly stated, but linearity down to 0.5 ng/mL is reported in matrix.	Not explicitly stated.
Linearity Range	0.5–80 ng/mL	0.5–150 ng/mL (in matrix)	0.16–9.6 μg/mL (160- 9600 ng/mL)
Accuracy (Recovery)	Intra-day: 102.94% (API), 102.85% (Tablet)Inter-day: 101.27% (API), 102.51% (Tablet)	87–96% (Drug Substance), 95–102% (Drug Product) at 15 ppm	Not reported.
Precision (%RSD)	< 5.19%	1.9% (Drug Substance), 1.3% (Drug Product) at 15 ppm	Not reported.

Detailed Experimental Protocols Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 1

This method, as described in a 2025 study, offers high sensitivity for the quantification of **N-nitroso-atenolol** in both active pharmaceutical ingredients (APIs) and finished drug products.



[1][2]

- Sample Preparation:
 - A stock solution of **N-nitroso-atenolol** is prepared in methanol.
 - Calibration standards are prepared by serially diluting the stock solution.
 - For the analysis of drug substances and products, samples are dissolved in an appropriate solvent (e.g., 75% methanol) to a target concentration.[1]
- Chromatographic Conditions:
 - System: UPLC system.[1]
 - Column: C18 reversed-phase column.[1][2]
 - Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[1][2]
 - Column Temperature: 30 °C.[2]
 - Injection Volume: 2 μL.[2]
- Mass Spectrometer Conditions:
 - System: Waters Xevo TQ-Absolute mass spectrometer.[1]
 - Ionization Mode: Positive electrospray ionization (ESI).[1][2]
 - Acquisition Mode: Multiple reaction monitoring (MRM).[1][2]
 - MRM Transitions:
 - **N-nitroso-atenolol**: m/z 296 → 222 and 145.[1]
 - N-nitroso-atenolol-d7 (Internal Standard): m/z 303 → 229 and 152.[1]
 - Capillary Voltage: 0.71 kV.[1]



Source Temperature: 150 °C.[1]

Desolvation Temperature: 400 °C.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method 2

This UHPLC-MS method is presented as a sensitive and cost-effective approach for quantifying **N-nitroso-atenolol** in drug substances and products.[4][5]

- Sample Preparation:
 - An authentic standard of N-nitroso-atenolol in methanol is used to create a serially diluted solvent calibration curve.[4]
 - A matrix calibration curve is prepared by serially diluting the standard into a 0.5 mg/mL solution of the drug substance in methanol.[4]
 - For recovery experiments, the N-nitroso impurity is spiked into both drug substance and drug product.[4]
- Chromatographic Conditions:
 - System: UHPLC system.[4]
 - Detector: PDA detector for monitoring the API elution at 225 nm.[4]
 - The method is developed to chromatographically separate N-nitroso-atendol from the API.[4]
- Mass Spectrometer Conditions:
 - System: ACQUITY QDa II Mass Detector.[4][5]
 - Acquisition Mode: Selected ion recording (SIR).[4]
 - m/z Monitored: 296.2 for N-nitroso-atenolol.[5]



Voltammetric Method

A 1999 study proposed a simple and highly sensitive voltammetric method for the determination of **N-nitroso-atenolol** in simulated gastric juice.[6]

- Principle: The method is based on measuring the differential-pulse polarographic peak produced by N-nitroso-atenolol.[6]
- Experimental Conditions:
 - Medium: Britton-Robinson buffer of pH 3.[6]
 - Analysis: The current-concentration plots were found to be rectilinear over the range of 0.16–9.6 μg/mL.[6]
 - Minimum Detectability: 0.015 μg/mL.[6]

While this method demonstrates high sensitivity, the provided abstract lacks the detailed sample preparation and instrumental parameters found for the LC-MS/MS methods.[6]

Other Potential Methods

Gas chromatography-mass spectrometry (GC-MS/MS) is another technique recommended for the analysis of nitrosamine impurities in general.[7] However, specific applications and validated methods for **N-nitroso-atenolol** using GC-MS/MS were not detailed in the reviewed literature. The choice of analytical technique will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation.

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